p-Acetoxybenzylcyanide
Description
p-Acetoxybenzylcyanide (4-acetoxybenzyl cyanide) is an aromatic cyanide derivative characterized by a benzyl cyanide backbone substituted with an acetoxy group at the para position. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its dual functional groups (cyanide and acetoxy), which enable diverse reactivity. However, direct data on its physical, chemical, or applicative properties are notably absent in the provided evidence. Insights into its behavior must be inferred from structurally or functionally related cyanide compounds, such as ethyl cyanide and sodium cyanide, as well as analytical methodologies referenced in the evidence.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
[4-(cyanomethyl)phenyl] acetate |
InChI |
InChI=1S/C10H9NO2/c1-8(12)13-10-4-2-9(3-5-10)6-7-11/h2-5H,6H2,1H3 |
InChI Key |
ZVEKWQJEZUFXHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
- Sodium Cyanide : Well-documented in industrial contexts but lacks relevance to aromatic cyanides .
- Ethyl Cyanide : Highlights the importance of volatility and organic-phase reactivity, offering indirect insights into handling this compound .
- Glycan Tools () : While unrelated to cyanides, they underscore the need for tailored analytical approaches for diverse compounds.
Critical Gap: No direct studies on this compound are cited in the evidence, necessitating extrapolation from structurally analogous compounds.
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